Isoamyl geranate
Description
Isoamyl geranate (IUPAC name: 3-methylbutyl 3,7-dimethylocta-2,6-dienoate) is an ester derived from isoamyl alcohol (3-methyl-1-butanol) and geranic acid, a monoterpenoid carboxylic acid. The esterification of geranic acid with isoamyl alcohol enhances its volatility and solubility in organic matrices, making it suitable for use in perfumery and food industries.
Properties
CAS No. |
68133-73-3 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-methylbutyl (2E)-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)11-15(16)17-10-9-13(3)4/h7,11,13H,6,8-10H2,1-5H3/b14-11+ |
InChI Key |
UYYJNVGFCCTXSK-SDNWHVSQSA-N |
SMILES |
CC(C)CCOC(=O)C=C(C)CCC=C(C)C |
Isomeric SMILES |
CC(C)CCOC(=O)/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC(C)CCOC(=O)C=C(C)CCC=C(C)C |
Other CAS No. |
68133-73-3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Isoamyl geranate undergoes hydrolysis under acidic, basic, or enzymatic conditions to regenerate geranic acid and isoamyl alcohol .
Mechanism and Kinetics
-
Acid/Base-Catalyzed Hydrolysis :
-
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
-
Rate constants for similar esters (e.g., isoamyl acetate) show temperature dependence, with activation energies () ranging from 40–60 kJ/mol .
-
Hydrolysis rates increase in polar solvents due to stabilization of the transition state .
-
-
Enzymatic Hydrolysis :
Catalysts and Conditions
| Catalyst Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfuric Acid | Reflux, 24 hr | 65–75 | |
| Amberlyst® Resin | 80°C, 6 hr | 85–90 | |
| Lipase (SC-CO<sub>2</sub>) | 55°C, 15 min, packed bed reactor | 92 |
Mechanism :
-
Protonation of geranic acid’s carbonyl group.
-
Nucleophilic attack by isoamyl alcohol.
-
Formation of a tetrahedral intermediate followed by dehydration .
Atmospheric Degradation
This compound reacts with OH radicals and Cl atoms in the atmosphere, contributing to photochemical ozone formation .
Key Pathways
-
Hydrogen Abstraction : Dominates at C-H bonds adjacent to the ester group:
$$
\text{C}{15}\text{H}{26}\text{O}2 + \cdot\text{OH} \rightarrow \text{C}{15}\text{H}_{25}\text{O}_2\cdot + \text{H}_2\text{O}
$$ -
Addition-Substitution : Minor pathway at the conjugated diene:
$$
\text{C}{15}\text{H}{26}\text{O}_2 + \cdot\text{Cl} \rightarrow \text{Cl-adduct} \rightarrow \text{degradation products}
$$
Environmental Impact
| Reaction Partner | Global Warming Potential (GWP) | Ozone Formation Potential (OFP) |
|---|---|---|
| OH Radical | Low | Moderate |
| Cl Atom | Negligible | High |
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into:
-
Geranic acid derivatives (e.g., citral)
-
Isoamyl alcohol
Enzymatic and Biological Reactions
In microbial systems (e.g., yeast), this compound is both synthesized and hydrolyzed, with flux controlled by:
Key Finding : Overexpression of ATF1 (AATFase gene) increases this compound production by 27-fold, while IAH1 deletion reduces hydrolysis .
Reactivity in Formulations
In perfumes and food products, this compound participates in:
Comparison with Similar Compounds
Isoamyl Acetate
- Structure : Ester of isoamyl alcohol and acetic acid.
- Physical Properties :
- Applications : Widely used as a banana flavoring agent and solvent in coatings and adhesives .
- Safety : Classified as a flammable liquid (H226) with acute irritant effects on skin, eyes, and respiratory systems. Long-term exposure risks include neurotoxicity and respiratory sensitization .
Methyl Geranate
- Structure: Ester of methanol and geranic acid (C11H18O2).
- Physical Properties :
- Applications :
Geranyl Formate
Choline Geranate (CAGE)
- Structure : Ionic liquid composed of choline (cation) and geranate (anion).
- Physical Properties :
- Applications :
Data Table: Key Properties of Isoamyl Geranate and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Applications | Key Hazards |
|---|---|---|---|---|---|---|
| This compound | C13H22O2 | 210.31 | ~250 (estimated) | ~4.5 | Fragrances, flavors | Limited data; assume irritant |
| Isoamyl Acetate | C7H14O2 | 130.19 | ~142 | 1.78 | Food flavoring, solvents | Flammable (H226), neurotoxin |
| Methyl Geranate | C11H18O2 | 182.26 | 70 (4 mmHg) | 4.504 | Ecological signaling, beer aging | Potential irritant |
| Geranyl Formate | C11H18O2 | 182.26 | Not reported | ~3.8 | Perfumery | Insufficient toxicological data |
| Choline Geranate | C15H33NO3 | 287.43 | Not applicable | Ionic | Transdermal enhancers, deep eutectics | Low toxicity at <2% w/v |
Research Findings and Critical Analysis
Synthesis and Biosynthesis: Geranic acid, a precursor to geranate esters, is biosynthesized in Escherichia coli via the isopentenol utilization pathway, with competing byproducts like 3-methylcrotonate (3-MC) . Methyl geranate production in beetles involves sex- and breeding phase-dependent emission, highlighting its ecological specificity . Ionic analogs like choline geranate require advanced thermodynamic modeling (e.g., SAFT-γ Mie) to predict aqueous mixture behavior, emphasizing the complexity of ionic vs. neutral esters .
Stability and Degradation :
- Methyl geranate in beer decreases during storage, altering sensory profiles, whereas isoamyl acetate remains stable under similar conditions . This contrast underscores the role of ester side-chain length in stability.
Safety and Handling :
- Neutral esters (isoamyl acetate, methyl geranate) pose flammability and irritancy risks, whereas ionic liquids (CAGE) exhibit lower volatility and enhanced biocompatibility .
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